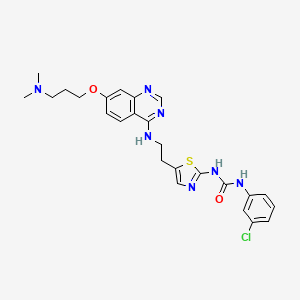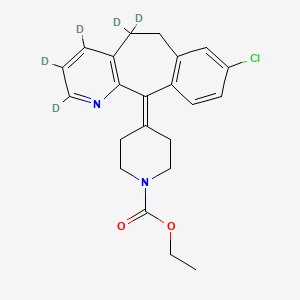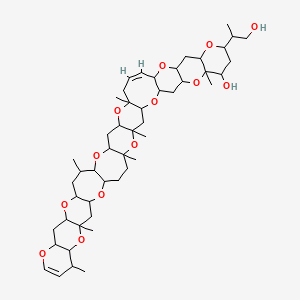
1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Scientific Research Applications
Scientific Research Applications of "1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea"
Plant Growth Regulation
The compound has been associated with applications in agriculture, specifically as a plant growth regulator. This application is based on the biological activity tests of certain derivatives, which have shown promising results in regulating plant growth (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antitumor and Antioxidant Activities
Derivatives of the compound have been synthesized and studied for their biological activities, including antitumor and antioxidant properties. Some derivatives exhibited promising antitumor activities, making them potential candidates for further investigation in cancer treatment. Moreover, the compound's derivatives with selenourea functionality and halogen groups have shown potent antioxidant activity, suggesting potential therapeutic applications (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008; M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, & P. Ramesh, 2015).
Antimicrobial and Antibacterial Activities
Studies have also revealed the antimicrobial and antibacterial potential of certain derivatives of the compound. These derivatives were tested against various bacterial strains and showed promising results, indicating potential for use in combating bacterial infections. Additionally, some derivatives demonstrated significant antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial effectiveness (K. Sujatha, Shilpa, & R. Gani, 2019; N. Patel, J. Patel, & V. Patel, 2010; E. Rajanarendar, M. N. Reddy, K. Murthy, K. G. Reddy, S. Raju, M. Srinivas, B. Praveen, & M. Rao, 2010).
Corrosion Inhibition
Interestingly, certain urea derivatives of the compound have been studied for their corrosion inhibition performance, particularly for mild steel in acidic environments. These studies indicated that the compounds could effectively inhibit corrosion, making them potential candidates for use in industrial applications to protect metal surfaces from corrosive damage (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
properties
Product Name |
1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
|---|---|
Molecular Formula |
C25H28ClN7O2S |
Molecular Weight |
526.056 |
Appearance |
Solid powder |
synonyms |
BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)




![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)
